BenchChemオンラインストアへようこそ!

2-Chloro-8-cyclopentyl-7-methoxyquinazoline

CDK2 inhibition Kinase inhibitor scaffold Quinazoline SAR

2-Chloro-8-cyclopentyl-7-methoxyquinazoline (CAS 342801-27-8) is a heterocyclic quinazoline derivative with the molecular formula C14H15ClN2O and molecular weight 262.73 g/mol. It features a chlorine atom at the quinazoline 2-position, a cyclopentyl substituent at the 8-position, and a methoxy group at the 7-position.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
CAS No. 342801-27-8
Cat. No. B3261362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-cyclopentyl-7-methoxyquinazoline
CAS342801-27-8
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC(=NC=C2C=C1)Cl)C3CCCC3
InChIInChI=1S/C14H15ClN2O/c1-18-11-7-6-10-8-16-14(15)17-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3
InChIKeyPFOHFZUUJOLANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-cyclopentyl-7-methoxyquinazoline (CAS 342801-27-8): Chemical Identity, Core Scaffold, and Selection-Relevant Physicochemical Baseline


2-Chloro-8-cyclopentyl-7-methoxyquinazoline (CAS 342801-27-8) is a heterocyclic quinazoline derivative with the molecular formula C14H15ClN2O and molecular weight 262.73 g/mol . It features a chlorine atom at the quinazoline 2-position, a cyclopentyl substituent at the 8-position, and a methoxy group at the 7-position. This substitution pattern is distinctive within the kinase-targeted quinazoline chemical space, where 8-cyclopentyl-7-methoxy quinazolines have been explicitly described as a privileged scaffold for cyclin-dependent kinase (CDK) inhibition [1]. Commercially, the compound is offered at purity specifications ranging from 95% to 98%, with suppliers including AKSci, bidepharm, and BOC Sciences .

Why 2-Chloro-8-cyclopentyl-7-methoxyquinazoline Cannot Be Replaced by Common Quinazoline Analogs in CDK-Targeted Synthesis Programs


Generic substitution among quinazoline building blocks is not feasible because the biological activity of the downstream 2-aminoquinazoline kinase inhibitors is highly dependent on the specific 7-alkoxy-8-alkyl substitution motif. The US6982260 patent family explicitly demonstrates that the combination of a 7-alkoxy group and an 8-cyclopentyl group on the quinazoline core is essential for potent CDK inhibition, with 8-cyclopentyl-7-methoxy-2-arylaminoquinazolines showing IC₅₀ values as low as 11 nM against CDK2/Cyclin A2 [1]. Removing the 8-cyclopentyl group (e.g., 2-chloro-7-methoxyquinazoline, CAS 953039-15-1) eliminates the structural basis for exploiting this pharmacophore model, while the 2-chloro leaving group on the target compound enables direct, high-yielding nucleophilic aromatic substitution with diverse anilines to generate focused libraries . Therefore, sourcing this specific 2-chloro intermediate is a critical decision point that directly governs the synthetic accessibility and potential potency of the resulting CDK inhibitor series.

Quantitative Differentiation Evidence for 2-Chloro-8-cyclopentyl-7-methoxyquinazoline Against Its Closest Analogs and In-Class Candidates


CDK2/Cyclin A2 Biochemical Potency: 2-Arylamino Analogs Derived from the 8-Cyclopentyl-7-methoxy Scaffold Show Nanomolar IC₅₀, Whereas the 8-Descyclopentyl Analog Is Inactive

In a standardized CDK2/Cyclin A2 radiometric filtration assay employing GST-retinoblastoma substrate and 25 μM ATP, the 2-aminoquinazoline analog built on the 8-cyclopentyl-7-methoxy scaffold (BDBM6339) exhibited an IC₅₀ of 11 nM [1]. In contrast, the matched 8-descyclopentyl analog (2-chloro-7-methoxyquinazoline-based) showed no detectable CDK2 inhibition in the same assay platform, confirming that the 8-cyclopentyl substituent is a critical driver of target engagement [2].

CDK2 inhibition Kinase inhibitor scaffold Quinazoline SAR

Synthetic Versatility at the 2-Chloro Position: Direct Nucleophilic Displacement Enables One-Step Library Synthesis Unavailable with 2-H or 2-Methyl Congeners

The 2-chloro substituent on 2-chloro-8-cyclopentyl-7-methoxyquinazoline acts as an activated leaving group for SNAr reactions with primary and secondary amines, enabling direct conversion to 2-aminoquinazoline kinase inhibitors in a single synthetic step under mild conditions . By contrast, the corresponding 2(1H)-quinazolinone analog (8-cyclopentyl-7-methoxyquinazolin-2(1H)-one, CAS 342801-26-7) requires prior activation with a chlorinating agent such as POCl₃ before amination, adding an extra synthetic step and reducing overall yield . The 2-methyl or 2-H analogs lack this reactive handle entirely and cannot undergo direct amination without pre-functionalization, making the 2-chloro compound the most atom-economical and step-efficient entry point for focused library generation.

Nucleophilic aromatic substitution Parallel synthesis Quinazoline derivatization

Purity and Scalability Benchmarking: Targets 97-98% Commercial Purity vs. 95% for Unoptimized Analog Supply

Multiple commercial sources offer 2-chloro-8-cyclopentyl-7-methoxyquinazoline at 97% (chemenu) and 98% (huaxuejia.cn) purity specifications, with packages ranging from 1 g to kilogram scale . In comparison, closely related analogs such as 2,5-dichloro-6-bromo-8-methoxyquinazoline (CAS 1036755-87-9) and 2,5-dichloro-7-bromo-8-methoxyquinazoline (CAS 953039-88-8) are typically offered at a default 95% purity with more restricted scale availability [1]. The established multi-supplier base for the target compound provides redundancy in the supply chain, a factor that is often absent for less commoditized quinazoline intermediates.

Chemical purity Procurement specification Supply chain reliability

Patent-Backed Scaffold Validation: The 8-Cyclopentyl-7-methoxy Quinazoline Motif Is Explicitly Claimed Across Multiple CDK Inhibitor Patent Families

The 8-cyclopentyl-7-methoxy quinazoline scaffold is specifically claimed and exemplified in US6982260 (filed by Warner-Lambert) as well as in subsequent CDK inhibitor patents including WO2025041076A1 and EP2595966, spanning a protection period from 2000 through at least 2044 [1]. This patent density indicates that the scaffold is not merely one of many interchangeable quinazoline variants but rather a strategically protected chemotype with demonstrated pharmaceutical relevance. Alternative substitution patterns at the 8-position (e.g., 8-isopropyl, 8-ethyl, 8-methyl) are also claimed but have produced inhibitors with lower potency, as the cyclopentyl group provides an optimal balance of steric bulk and lipophilicity for the CDK ATP-binding pocket [2].

Patent landscape CDK inhibitor Scaffold exclusivity

Procurement-Ready Application Scenarios for 2-Chloro-8-cyclopentyl-7-methoxyquinazoline in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via Parallel SNAr Chemistry

Medicinal chemistry groups synthesizing 2-anilinoquinazoline CDK inhibitor libraries should prioritize 2-chloro-8-cyclopentyl-7-methoxyquinazoline as the core electrophilic building block. The 2-chloro group permits single-step diversification with arrays of substituted anilines in 96-well parallel format, enabling rapid SAR exploration around the solvent-exposed region of the kinase ATP pocket while the 8-cyclopentyl-7-methoxy motif anchors the scaffold in the CDK2 active site as demonstrated by the 11 nM IC₅₀ of the piperidinylphenyl analog [1].

Hit-to-Lead Optimization of Selective CDK2 Inhibitors for Oncology Programs

Organizations pursuing selective CDK2 inhibitors for cancer therapy benefit from the pre-validated 8-cyclopentyl-7-methoxy quinazoline core as a starting point, given its extensive patent precedent and SAR characterization across multiple CDK isoforms [1]. The 2-chloro intermediate allows systematic variation of the 2-aminoaryl moiety to tune selectivity against CDK1, CDK4, CDK6, and CDK9, building on the foundational patent data that establish this scaffold as a productive CDK inhibitor template.

Chemical Probe Development for Cell Cycle Biology Studies

Academic and industrial chemical biology laboratories developing tool compounds to dissect CDK-dependent cell cycle regulation can use 2-chloro-8-cyclopentyl-7-methoxyquinazoline as a modular precursor to generate potent and cell-permeable CDK inhibitors [1]. The high purity specifications (≥97%) available from multiple commercial sources ensure that probe compounds meet the quality standards required for publication in chemical biology journals and deposition in public probe repositories.

Quote Request

Request a Quote for 2-Chloro-8-cyclopentyl-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.